molecular formula C2H4N4 B583800 Amitrole-13C2,15N2 CAS No. 1346603-92-6

Amitrole-13C2,15N2

Cat. No.: B583800
CAS No.: 1346603-92-6
M. Wt: 88.053
InChI Key: KLSJWNVTNUYHDU-MAUGHLKVSA-N
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Description

Amitrole-13C2,15N2 is a stable isotope-labeled compound, specifically a derivative of amitrole, where carbon and nitrogen atoms are replaced with their isotopic forms, 13C and 15N respectively. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic labeling .

Biochemical Analysis

Biochemical Properties

Amitrole-13C2,15N2, like its parent compound Amitrole, is known to interact with various enzymes and proteins. It is known to inhibit the enzyme lycopene cyclase, which is involved in carotenoid biosynthesis . This interaction disrupts the normal biochemical reactions within the cell, leading to various effects on cellular function .

Cellular Effects

The disruption of carotenoid biosynthesis by this compound can have significant effects on cellular processes. Carotenoids play a crucial role in protecting the photosynthetic apparatus in plants from photo-oxidative damage . Therefore, the inhibition of carotenoid biosynthesis by this compound can lead to serious alterations of thylakoids in plants .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the enzyme lycopene cyclase, thereby inhibiting the enzyme’s activity . This inhibition disrupts the normal carotenoid biosynthesis pathway, leading to a decrease in the production of carotenoids .

Dosage Effects in Animal Models

While Amitrole has been tested in animal models

Metabolic Pathways

This compound, like Amitrole, is involved in the carotenoid biosynthesis pathway . It interacts with the enzyme lycopene cyclase, disrupting the normal flow of this metabolic pathway .

Subcellular Localization

Given its role in disrupting carotenoid biosynthesis, it is likely that this compound localizes to the chloroplasts in plant cells, where this biosynthesis pathway occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Amitrole-13C2,15N2 involves the synthesis of amitrole with isotopically labeled starting materials. The process typically begins with the reaction of unlabeled glyphosate with starting materials containing 13C and 15N isotopes. This reaction yields a labeled glyphosate product, which is then further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure the purity and consistency of the isotopic labeling. The final product is then subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Amitrole-13C2,15N2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated products, while reduction may yield dehydroxylated products .

Scientific Research Applications

Amitrole-13C2,15N2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Amitrole-13C2,15N2 involves its incorporation into chemical and biological systems as a tracer. The isotopic labels (13C and 15N) allow researchers to track the compound’s movement and transformation within these systems. This provides valuable insights into the molecular targets and pathways involved in various processes .

Comparison with Similar Compounds

    Amitrole: The unlabeled parent compound, used as a herbicide.

    Glyphosate: Another herbicide with similar applications but different chemical structure.

    Deuterium-labeled compounds: Compounds labeled with deuterium (2H) instead of 13C or 15N.

Uniqueness: Amitrole-13C2,15N2 is unique due to its dual isotopic labeling, which provides enhanced tracing capabilities compared to single-labeled compounds. This makes it particularly valuable in complex studies where precise tracking of multiple elements is required .

Properties

IUPAC Name

(3,5-13C2,1,2-15N2)1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c3-2-4-1-5-6-2/h1H,(H3,3,4,5,6)/i1+1,2+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSJWNVTNUYHDU-MAUGHLKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[15N][15NH][13C](=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747026
Record name (~13~C_2_,1,2-~15~N_2_)-1H-1,2,4-Triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.053 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346603-92-6
Record name (~13~C_2_,1,2-~15~N_2_)-1H-1,2,4-Triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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